molecular formula C16H16BrN3O3 B2938928 4-((4-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1098637-44-5

4-((4-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2938928
CAS No.: 1098637-44-5
M. Wt: 378.226
InChI Key: FSUHHOQLQNTXTK-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a butanoic acid backbone substituted with both a 4-bromophenyl group and a pyridin-3-ylmethyl moiety, a structural motif found in compounds studied for various biological activities . The presence of the bromophenyl group can enhance molecular interactions through halogen bonding, while the pyridine nitrogen offers a potential site for coordination or hydrogen bonding, making this structure a valuable scaffold in medicinal chemistry and drug discovery . Research Applications: This compound is designed for use in laboratory research only. Potential applications include serving as a building block or intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation . It can also be utilized as a standard in analytical chemistry methods, such as HPLC or mass spectrometry, for method development and validation. Intended Use: this compound is provided For Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(4-bromoanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(22)23)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUHHOQLQNTXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-Bromophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid , also known by its CAS number 1042701-72-3, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of the compound is C16H15BrN2O3C_{16}H_{15}BrN_{2}O_{3}, with a molecular weight of 365.21 g/mol. The compound features a bromophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity. Key physical properties include:

PropertyValue
Molecular Weight365.21 g/mol
Density1.688 g/cm³
Boiling Point482 °C
Flash Point245.3 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances the antiproliferative activity of these compounds .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy . The mechanism involved apoptosis induction via mitochondrial pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. A recent investigation showed that certain derivatives had promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table: Antimicrobial Activity Results

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli62.50
4-((4-Bromophenyl)amino)-4-oxo Pseudomonas aeruginosa125

The proposed mechanism of action for This compound includes:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells through mitochondrial dysfunction.
  • Antibacterial Mechanisms : The presence of the bromophenyl group is believed to enhance membrane permeability in bacterial cells, leading to cell lysis.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : The methylidene analog (168–170°C) and Compound 14 (190°C) demonstrate how bulkier substituents (e.g., dual bromophenyl groups) increase melting points due to enhanced intermolecular forces.

Physicochemical Properties

  • Hydrogen Bonding: Crystallographic studies on 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid reveal N–H⋯O and O–H⋯O hydrogen bonds, forming dimeric chains that enhance stability . The pyridinylmethyl group in the target compound may introduce additional π-π stacking or hydrogen bonding with biological targets.
  • Solubility : The carboxylic acid terminus and polar substituents (e.g., pyridine) suggest moderate aqueous solubility, though the bromophenyl group may reduce it due to hydrophobicity.

Pharmacological Activities

  • Anti-Inflammatory and Antimicrobial Potential: Analogs like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid are reported to exhibit anti-inflammatory and antimicrobial activities . The pyridine moiety in the target compound may enhance interactions with bacterial enzymes or inflammatory mediators.
  • Antiproliferative Effects : Related amide derivatives show antiproliferative activity against cancer cell lines, suggesting the bromophenyl and pyridine groups could synergize in targeting cellular proliferation pathways .

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